molecular formula C8H10FN B1299105 4-Fluoro-N-methylbenzylamine CAS No. 405-66-3

4-Fluoro-N-methylbenzylamine

Cat. No.: B1299105
CAS No.: 405-66-3
M. Wt: 139.17 g/mol
InChI Key: SZJIQLSCDIEJFC-UHFFFAOYSA-N
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Description

4-Fluoro-N-methylbenzylamine is an organic compound with the chemical formula C8H10FN. It is a derivative of benzylamine, where a fluorine atom is substituted at the para position of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is a colorless to light yellow liquid at room temperature and is known for its use as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-N-methylbenzylamine can be synthesized through the reaction of benzylamine with hydrogen fluoride. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-methylbenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-N-methylbenzylamine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: Employed in the study of enzyme interactions and as a ligand in metal-catalyzed reactions.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-N-methylbenzylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and participating in catalytic reactions. It can also interact with enzymes, influencing their activity and function. The presence of the fluorine atom enhances its reactivity and binding affinity in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-methylbenzylamine is unique due to the presence of both the fluorine atom and the methyl group on the nitrogen atom. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial processes .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJIQLSCDIEJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353121
Record name 4-Fluoro-N-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-66-3
Record name 4-Fluoro-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-N-methylmethanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 4-fluorobenzaldehyde (2.48 g) in MeOH was added methylamine (40% aqueous solution, 2.0 mL). The reaction mixture was stirred at RT for 12 h at which time NaBH4 (0.38 g) was added. After stirring for 1 h the reaction was quenched with H2O and extracted with ethyl acetate. The combined extracts were dried, filtered, and concentrated to yield (4-fluorobenzyl)-methylamine (2.30 g) which was used without further purification.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.38 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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